

In-Depth Technical Guide: Caffeic Acid-pYEEIE Conjugate

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the **caffeic acid-pYEEIE** conjugate, a molecule of interest for its potential therapeutic applications. This document details its molecular weight and chemical formula, alongside relevant experimental methodologies and conceptual diagrams to facilitate further research and development.

Core Molecular Data

The fundamental physicochemical properties of the **caffeic acid-pYEEIE** conjugate and its constituent components have been determined. This quantitative data is summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Individual Components

| Component | Chemical Formula | Molecular Weight (g/mol) |
|--------------------------------|--|--------------------------------|
| Caffeic Acid | C ₉ H ₈ O ₄ | 180.16[1][2] |
| Phosphorylated L-Tyrosine (pY) | C ₉ H ₁₂ NO ₆ P | 261.17[3][4][5][6][7] |
| L-Glutamic Acid (E) | C ₅ H ₉ NO ₄ | 147.13[8][9][10][11][12] |
| L-Isoleucine (I) | C ₆ H ₁₃ NO ₂ | 131.17[13][14][15][16][17][18] |

Table 2: Calculated Physicochemical Properties of pYEEIE Peptide and Caffeic Acid-pYEEIE Conjugate

| Molecule | Chemical Formula | Molecular Weight (g/mol) |
|--|------------------|----------------------------|
| pYEEIE Peptide | | |
| C ₃₀ H ₄₅ N ₅ O ₁₇ P | 794.67 | |
| Caffeic Acid-pYEEIE Conjugate | | |
| C ₃₉ H ₅₁ N ₅ O ₂₀ P | 956.81 | |

Experimental Protocols

A generalized protocol for the synthesis and characterization of a caffeic acid-peptide conjugate via solid-phase peptide synthesis (SPPS) is outlined below.

Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

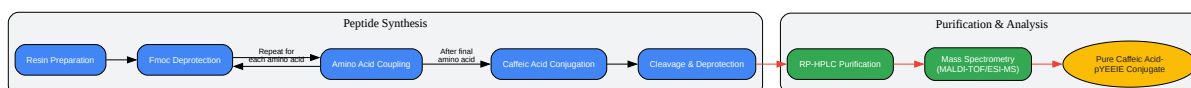
- **Resin Preparation:** Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

- **Amino Acid Coupling:** Sequentially couple the Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Each coupling step is followed by a capping step with acetic anhydride to block any unreacted amino groups.
- **Washing:** After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- **Caffeic Acid Conjugation:** Following the final Fmoc deprotection of the N-terminal amino acid, couple caffeic acid (with its hydroxyl groups protected, e.g., as acetonides) to the N-terminus of the peptide using the same coupling reagents.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
- **Purification:** Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the final **caffeic acid-pYEEIE** conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualized Workflow and Pathways

To aid in the conceptual understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Synthesis and Analysis

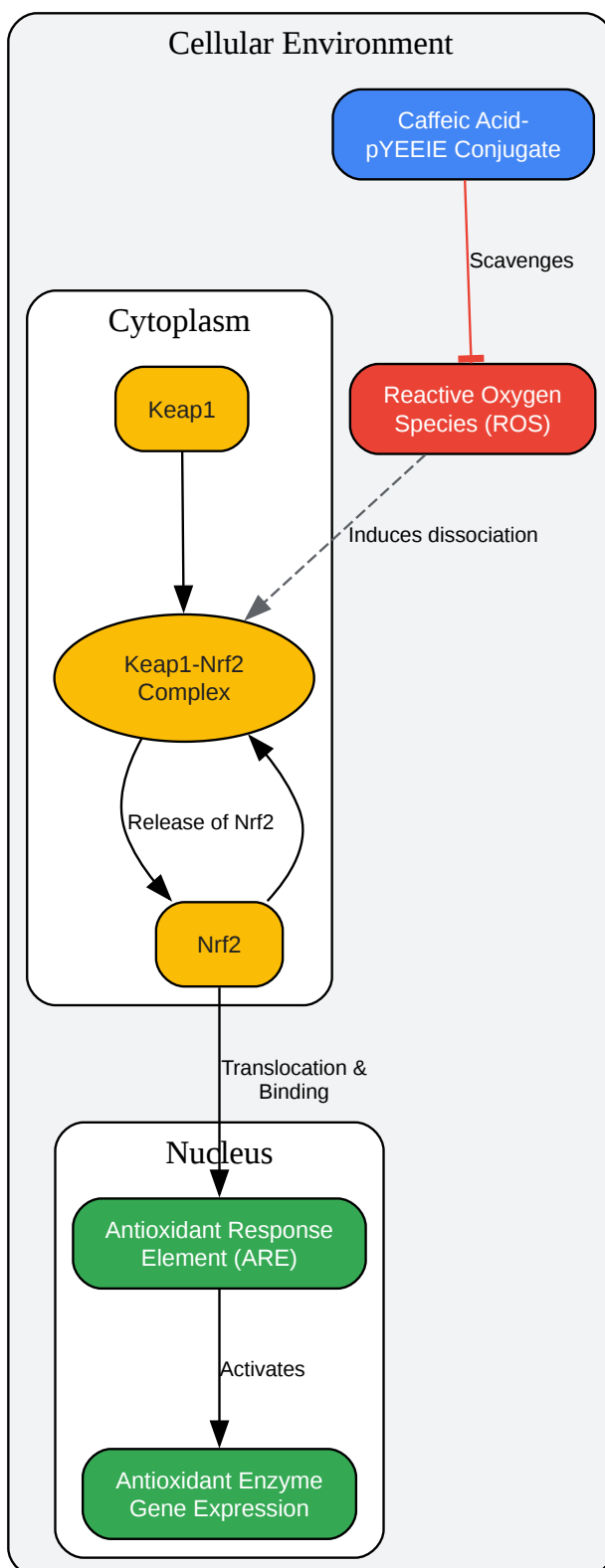


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Caption: A generalized workflow for the synthesis and analysis of the **caffeic acid-pYEEIE** conjugate.

Hypothesized Signaling Pathway Modulation

While the specific signaling pathways modulated by **caffeic acid-pYEEIE** are a subject of ongoing research, a hypothesized pathway based on the known antioxidant properties of caffeic acid is presented below. Caffeic acid is known to influence pathways related to oxidative stress, such as the Nrf2-ARE pathway.



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Caption: Hypothesized modulation of the Nrf2-ARE antioxidant pathway by the **caffeic acid-pYEEIE** conjugate.

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